

# A Comparative Guide to Iridium and Rhodium Catalysts in Cyclopropanation

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## Compound of Interest

Compound Name: *Iridium acetate*

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The construction of cyclopropane rings is a fundamental transformation in organic synthesis, providing access to key structural motifs found in numerous pharmaceuticals and natural products. The transition-metal-catalyzed reaction of olefins with carbene precursors, such as diazo compounds or sulfoxonium ylides, stands as one of the most powerful methods for their synthesis. For decades, dirhodium(II) carboxylates, particularly rhodium(II) acetate, have been the catalysts of choice. However, iridium-based catalysts have emerged as highly effective alternatives, offering unique advantages in specific contexts.

This guide provides an objective, data-driven comparison of the performance of classic rhodium catalysts versus modern iridium catalysts in cyclopropanation reactions, supported by experimental data and detailed protocols.

## Performance Comparison: Rhodium vs. Iridium

While rhodium(II) catalysts are renowned for their broad applicability and efficiency, iridium catalysts can offer superior yields and stereoselectivities, particularly with challenging substrates or alternative carbene precursors. A direct comparison highlights these differences.

In a notable example of intramolecular cyclopropanation using an  $\alpha$ -carbonyl sulfoxonium ylide as a carbene precursor, an iridium(I) catalyst demonstrated significantly higher efficiency than the standard rhodium(II) acetate.<sup>[1][2][3]</sup>

Catalyst System	Substrate	Carbene Precursor	Yield (%)	Reference
$[\text{Ir}(\text{cod})\text{Cl}]_2$	$\alpha$ -carbonyl sulfoxonium ylide	Internal	94%	[1][2][3]
$\text{Rh}_2(\text{OAc})_4$	$\alpha$ -carbonyl sulfoxonium ylide	Internal	Traces	[1][2][3]

For the classic intermolecular cyclopropanation of styrene with ethyl diazoacetate (EDA), both catalyst families are effective. Rhodium(II) acetate is a reliable and cost-effective choice, while iridium porphyrin complexes have been shown to be exceptionally robust, achieving very high turnover numbers.[4]

Catalyst	Olefin	Carbene Precursor	Yield (%)	Diastereoselectivity (trans:cis)	Reference
$\text{Rh}_2(\text{OAc})_4$	Styrene	Ethyl Diazoacetate	~85% (typical)	1.5 : 1	[4]
$\text{Ir}(\text{TTP})\text{CH}_3$	Styrene	Ethyl Diazoacetate	High	Moderate trans selectivity	

Note: Direct comparative yield data under identical conditions for the intermolecular reaction is sparse in the literature; the table reflects typical performance.

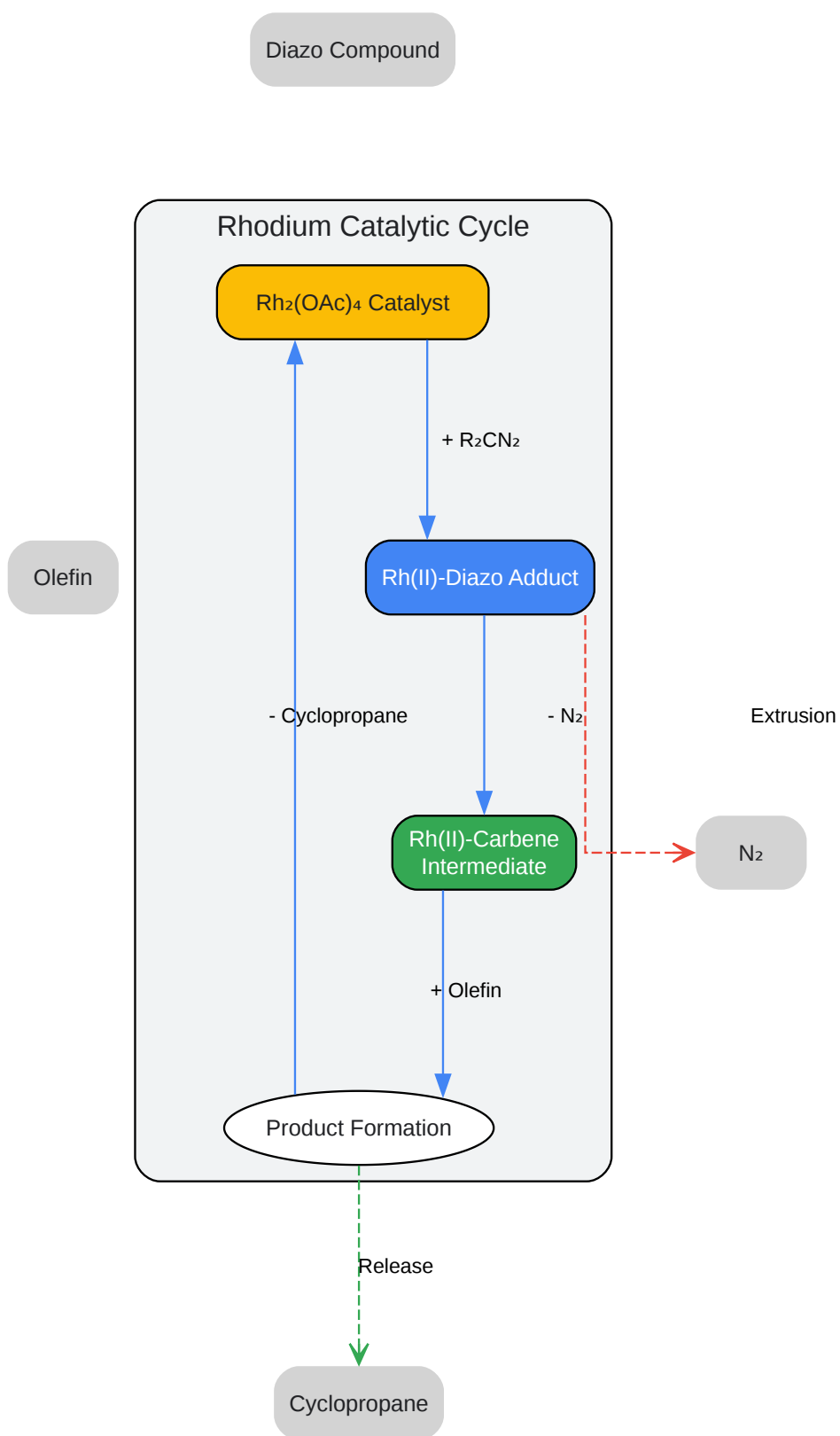
## Catalytic Cycles and Mechanisms

Both rhodium and iridium catalyze cyclopropanation via the formation of a key metal-carbene intermediate. However, the specific nature of the catalyst and its coordination environment dictates the subsequent reactivity and selectivity.

## Rhodium-Catalyzed Cyclopropanation

The catalytic cycle for a dirhodium(II) catalyst like  $\text{Rh}_2(\text{OAc})_4$  is well-established. The cycle begins with the reaction of the catalyst with a diazo compound, leading to the extrusion of

dinitrogen ( $N_2$ ) and the formation of a rhodium-carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic olefin in a concerted, asynchronous step to form the cyclopropane product and regenerate the active rhodium catalyst.[5]

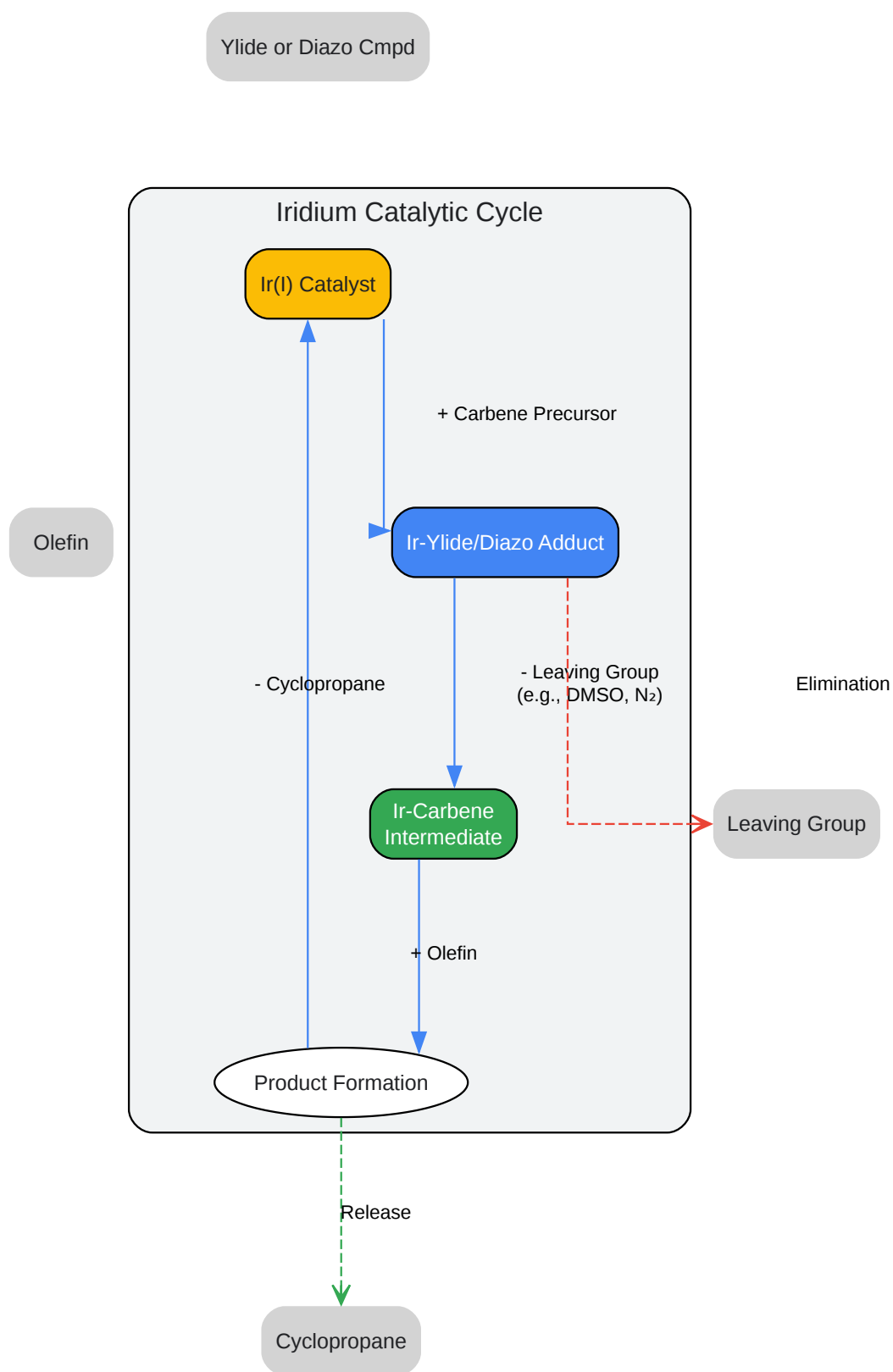


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Rhodium(II)-catalyzed cyclopropanation cycle.

## Iridium-Catalyzed Cyclopropanation

Iridium catalysts, whether Ir(I) or Ir(III), also operate through an iridium-carbene intermediate. For an Ir(I) precatalyst, reaction with the carbene precursor (e.g., a sulfoxonium ylide or diazo compound) generates the active iridium-carbene species. This intermediate then undergoes cyclopropanation with the olefin. The reaction is believed to proceed via an asynchronous concerted pathway, similar to the rhodium mechanism.<sup>[1]</sup>



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Iridium(I)-catalyzed cyclopropanation cycle.

## Experimental Protocols

The following are representative experimental protocols for cyclopropanation reactions using rhodium and iridium catalysts.

### Protocol 1: $\text{Rh}_2(\text{OAc})_4$ -Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This procedure is a classic example of intermolecular cyclopropanation.<sup>[4]</sup>

Materials:

- Rhodium(II) acetate dimer  $[\text{Rh}_2(\text{OAc})_4]$  (0.04 mol%)
- Styrene (1.0 eq)
- Ethyl diazoacetate (EDA) (1.1 - 1.5 eq)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) as solvent

Procedure:

- To a stirred solution of styrene and  $\text{Rh}_2(\text{OAc})_4$  in dichloromethane at 25 °C, add the ethyl diazoacetate dropwise via a syringe pump over a period of 3-5 hours. Slow addition is crucial to minimize the formation of carbene dimers (diethyl maleate and fumarate).
- Monitor the reaction by TLC or GC for the consumption of the starting materials.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

### Protocol 2: Iridium-Catalyzed Intramolecular Cyclopropanation

This protocol is based on the highly efficient cyclopropanation of an  $\alpha$ -carbonyl sulfoxonium ylide.<sup>[2]</sup>

#### Materials:

- $[\text{Ir}(\text{cod})\text{Cl}]_2$  (precatalyst)
- Chiral diene ligand (e.g., (R,R)-3) for asymmetric synthesis
- $\alpha$ -carbonyl sulfoxonium ylide substrate (1.0 eq)
- 1,2-Dichloroethane (DCE) as solvent
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- In a flask under an inert atmosphere, dissolve the iridium precatalyst and the chiral ligand (if applicable) in a portion of the 1,2-dichloroethane.
- In a separate flask, dissolve the  $\alpha$ -carbonyl sulfoxonium ylide substrate in the remaining solvent.
- Heat the catalyst solution to the desired temperature (e.g., 80 °C for racemic, or room temperature for asymmetric variants).
- Slowly add the solution of the sulfoxonium ylide to the catalyst solution via syringe pump over several hours (e.g., 3 hours).
- After the addition is complete, continue stirring the reaction at the set temperature for an extended period (e.g., 12 hours) until completion.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the resulting bicyclic product by flash column chromatography.

## Conclusion

Both rhodium and iridium catalysts are powerful tools for the synthesis of cyclopropanes.



- Rhodium(II) acetate and its derivatives remain the workhorse catalysts for general cyclopropanation with diazo compounds. They are well-understood, highly active, and generally more cost-effective. They are an excellent starting point for most standard transformations.
- Iridium catalysts represent a significant advancement, offering a complementary and sometimes superior approach. They have shown exceptional performance in specific intramolecular reactions and with alternative carbene precursors like sulfoxonium ylides, which offer safety advantages over diazo compounds.<sup>[1]</sup> Furthermore, iridium catalysts can achieve extremely high turnover numbers, making them attractive for large-scale synthesis where catalyst loading is a concern.

The choice of catalyst should be guided by the specific substrate, the desired stereoselectivity, the nature of the carbene precursor, and cost considerations. For challenging substrates or when exploring safer, non-diazo methodologies, iridium catalysts are a compelling and highly effective option.

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